molecular formula C8H16O4 B132029 Cladinose CAS No. 470-12-2

Cladinose

Cat. No.: B132029
CAS No.: 470-12-2
M. Wt: 176.21 g/mol
InChI Key: AJSDVNKVGFVAQU-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Cladinose, a hexose deoxy sugar, is found in several antibiotics such as erythromycin . It is attached to the macrolide ring, which is the primary target of its action . The macrolides and ketolides, which include this compound, inhibit protein synthesis by targeting the bacterial ribosome . They bind at the nascent peptide exit tunnel and partially occlude it .

Mode of Action

The mode of action of this compound involves its interaction with the bacterial ribosome. Macrolide antibiotics, regardless of their generation, inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit . This action crucially depends on the nascent protein sequence and on the antibiotic structure .

Biochemical Pathways

In the biodegradation process of pharmaceutical compounds, fungi have two main pathways: extracellular lignin-degrading enzymes, and internal metabolic mechanisms mediated by cytochrome P450 . Erythromycin, which contains this compound, is processed by the cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of macrolides and ketolides, which include this compound, have been studied extensively . They display comparable elimination half-lives and clearance . Despite substantial plasma concentrations, they have excellent tissue penetration, as indicated by volumes of distribution of about 500 L and high intracellular concentrations . This may help to explain their good activity against a wide range of respiratory tract infections .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound-containing antibiotics very useful in human medicine . In addition to their antibacterial activity, newly discovered 14-membered macrolides, which include this compound, exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the excessive use of antibacterials in the clinic, veterinary medicine, and farming has led to the development of resistance . Understanding the details of the mechanism of this compound action may inform rational design of new drugs and unveil important principles of translation regulation .

Biochemical Analysis

Biochemical Properties

Cladinose interacts with various enzymes and proteins in biochemical reactions . For instance, it is a substrate for macrolide phosphotransferases and macrolide esterases, enzymes implicated in macrolide detoxification . These enzymes cannot efficiently inactivate macrolides containing the this compound moiety .

Cellular Effects

The presence of this compound in macrolide antibiotics influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It contributes to the antibiotic’s ability to inhibit bacterial protein synthesis, thereby affecting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It is part of the macrolide structure that binds to the bacterial ribosome, inhibiting protein synthesis . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound-containing macrolides can change in laboratory settings . Factors such as the compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound-containing macrolides can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of macrolide antibiotics . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound-containing macrolides are transported and distributed within cells and tissues . They may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound-containing macrolides can affect their activity or function . They may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cladinose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. One common method involves the use of silyl acetal protection and thiomethyl ether to introduce a 3"-OMe group . The process typically includes the following steps:

  • Protection of hydroxyl groups using silyl acetal.
  • Glycosylation with a suitable glycosyl donor.
  • Deprotection to yield the final this compound compound.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific strains of bacteria that naturally produce macrolide antibiotics. The this compound moiety is then chemically modified or extracted from these antibiotics . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cladinose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions include keto derivatives, alcohols, and substituted this compound compounds .

Scientific Research Applications

Cladinose has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex macrolide antibiotics.

    Biology: Studied for its role in enhancing the binding of antibiotics to bacterial ribosomes.

    Medicine: Incorporated into antibiotics to improve their efficacy against bacterial infections.

    Industry: Used in the production of macrolide antibiotics and their derivatives.

Comparison with Similar Compounds

Similar Compounds

    Desosamine: Another deoxy sugar found in macrolide antibiotics.

    Mycarose: A sugar moiety found in certain macrolide antibiotics.

    Oleandrose: A sugar component in some macrolide antibiotics.

Uniqueness

Cladinose is unique in its ability to enhance the binding of macrolide antibiotics to bacterial ribosomes, which significantly improves their antibacterial activity. Unlike other similar compounds, this compound is specifically tailored to fit into the ribosomal exit tunnel, making it highly effective in inhibiting protein synthesis .

Properties

IUPAC Name

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDVNKVGFVAQU-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197001
Record name Cladinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-12-2
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cladinose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cladinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladinose
Reactant of Route 2
Reactant of Route 2
Cladinose
Reactant of Route 3
Cladinose
Reactant of Route 4
Cladinose
Reactant of Route 5
Cladinose
Reactant of Route 6
Cladinose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.